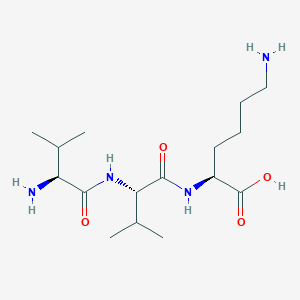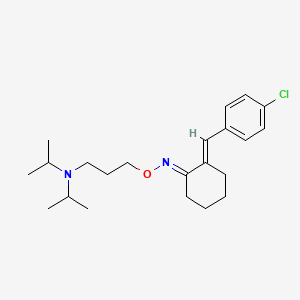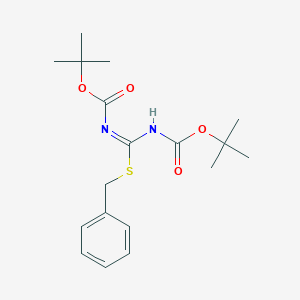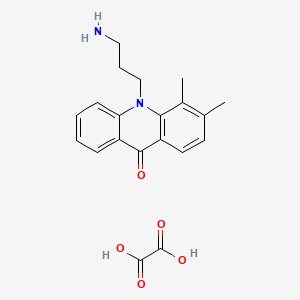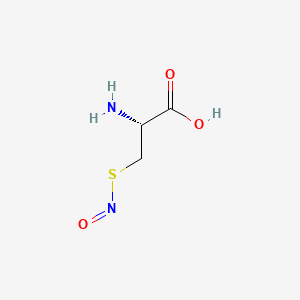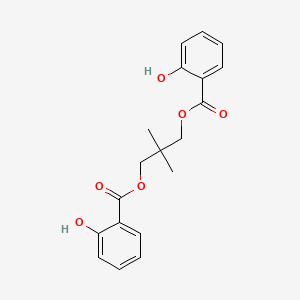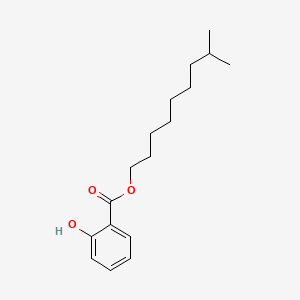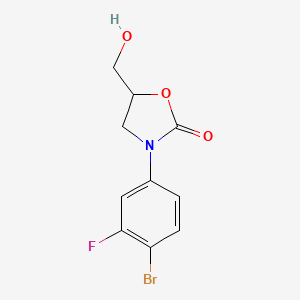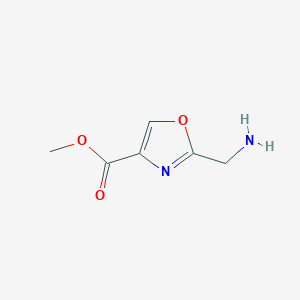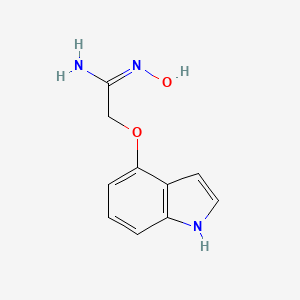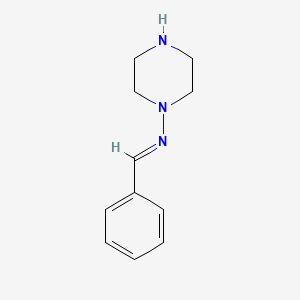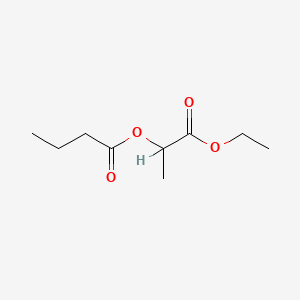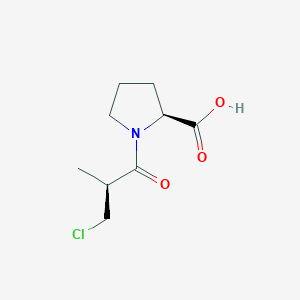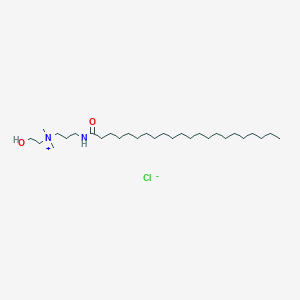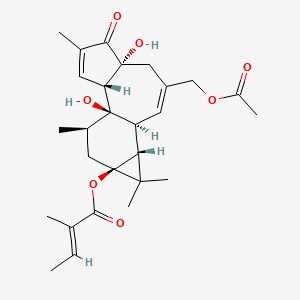
12-Deoxyphorbol-13-tiglate-20-acetate
Overview
Description
12-Deoxyphorbol-13-tiglate-20-acetate (dPPA) is a phorbol ester compound. Its chemical formula is C30H36O7 , and it has a molecular weight of 508.60 g/mol . Also known as 12-Deoxyphorbol 13-phenylacetate 20-acetate or DOPPA , this compound exhibits interesting biological properties and has been studied extensively .
Chemical Reactions Analysis
dPPA selectively activates the β isotype of protein kinase C (PKC) . It is approximately 100-fold more potent for PKC-β than for the α, γ, or δ isotypes. PKC family members have distinct functions, and PKC-β is involved in regulating apoptosis and B cell activation. Thus, dPPA serves as a valuable tool for studying PKCβ-specific signaling events .
Scientific Research Applications
HIV-1 Latency Interruption
12-Deoxyphorbol-13-tiglate-20-acetate, along with other phorbol esters isolated from Euphorbia umbellata, has been investigated for its potential in HIV-1 latency reactivation. Compounds like 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate have shown effectiveness in reactivating virus latency in vitro, suggesting a promising avenue for anti-HIV drugs based on latency reactivation therapy (Tostes et al., 2021).
Platelet Aggregation
Research on 12-deoxyphorbol and its analogs from Euphorbia species has revealed their capacity to induce human platelet aggregation. For instance, 12-deoxyphorbol-phenylacetate, a closely related compound, has been found to be a potent aggregating agent, demonstrating the potential of these compounds in understanding blood clotting mechanisms (Westwick, Williamson, & Evans, 1980).
Vascular Effects
In studies involving rabbit skin, 12-deoxyphorbol esters such as 12-deoxyphorbol-13-phenylacetate and its acetates have shown to induce vasoconstriction. These findings highlight the potential influence of these compounds on blood vessel dynamics (Williams, Westwick, Williamson, & Evans, 1981).
Cancer Research
Phorbol esters including 12-deoxyphorbol-13-tiglate-20-acetate have been studied for their role in cancer research, particularly in the context of leukemia cell differentiation and growth arrest. Investigations into the activation of protein kinase C isotypes by these compounds provide valuable insights into their potential therapeutic applications in oncology (Macfarlane & Manzel, 1994).
Dermatological Research
Various phorbol esters, including derivatives of 12-deoxyphorbol, have been examined for their dermatological effects, such as irritant potency and impact on skin conditions. This line of research is crucial for understanding skin reactions and potential therapeutic applications in dermatology (Kinghorn, 1979).
properties
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJICHINNSOQL-LWYYLCCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282704 | |
| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Deoxyphorbol-13-tiglate-20-acetate | |
CAS RN |
25090-72-6 | |
| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbol-13-tiglate-20-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



